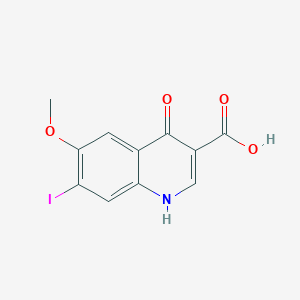
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol This compound is characterized by the presence of an iodine atom at the 7th position, a methoxy group at the 6th position, and a carboxylic acid group at the 3rd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the iodination of a quinoline precursor. One common method involves the reaction of 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.
Substitution: The iodine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products:
Oxidation: 7-Iodo-6-methoxy-4-hydroxyquinoline-3-carboxylic acid.
Reduction: 7-Iodo-6-methoxy-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: 7-Amino-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various quinoline-based molecules, which are of interest due to their diverse chemical properties .
Biology: In biological research, it serves as a scaffold for the development of new bioactive molecules, including potential antibacterial and antiviral agents .
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting bacterial infections and other diseases .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The iodine atom and the methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets . The compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division .
Comparison with Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of fluoroquinolone antibiotics.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester: An intermediate in the synthesis of gatifloxacin.
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxamide:
Uniqueness: The presence of the iodine atom at the 7th position and the methoxy group at the 6th position distinguishes 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from other quinoline derivatives. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H8INO4
- Molecular Weight : 345.09 g/mol
- CAS Number : 302949-02-6
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization leading to mitotic phase arrest and upregulation of the CDK inhibitor p21(Cip1/Waf1) while downregulating Cdc25C phosphatase . This suggests that this compound may similarly impact cell cycle regulation.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. They have been reported to exhibit activity against various pathogens, including bacteria and fungi. The biological activity is often attributed to their ability to inhibit nucleic acid synthesis and disrupt cellular processes in microbes .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G2/M phase through modulation of cyclins and CDKs.
- Apoptosis Induction : Some studies suggest that quinoline derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Mechanisms : These compounds may interfere with bacterial DNA gyrase or topoisomerase, essential for bacterial replication and transcription .
Case Studies and Research Findings
Properties
Molecular Formula |
C11H8INO4 |
|---|---|
Molecular Weight |
345.09 g/mol |
IUPAC Name |
7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8INO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
WVVDEFLEEFDCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















